3-(Trifluoromethyl)phenylthiourea
Overview
Description
3-(Trifluoromethyl)phenylthiourea is an organosulfur compound with the molecular formula CF3C6H4NHCSNH2. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to a thiourea moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
3-(Trifluoromethyl)phenylthiourea, also known as 1-(3-(Trifluoromethyl)phenyl)thiourea, is a derivative of thiourea. It has been found to exhibit cytotoxic activity against various cancer cell lines . The primary targets of this compound are cancer cells, particularly human colon (SW480, SW620), prostate (PC3) cancer cells, and leukemia K-562 cell lines .
Mode of Action
The compound interacts with its targets by inhibiting their growth and inducing apoptosis . It has been observed that the compound reduces the number of cancerous cells, especially SW480 and SW620, by 20–93% . It also exerts strong pro-apoptotic activity .
Biochemical Pathways
It has been found that the compound acts as an inhibitor of il-6 levels in both sw480 and sw620 cells, decreasing its secretion by 23–63% . IL-6 is a cytokine involved in inflammation and the maturation of B cells and is often upregulated in cancer.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a reduction in the number of cancer cells and potentially to the regression of the tumor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)phenylthiourea typically involves the reaction of 3-(trifluoromethyl)aniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
3-(Trifluoromethyl)phenylthiourea has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-(4-Chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 4-(Trifluoromethyl)phenylthiourea
Comparison: 3-(Trifluoromethyl)phenylthiourea is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits higher cytotoxic and antimicrobial activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUQAYFMKZMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352856 | |
Record name | 3-(Trifluoromethyl)phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-70-5 | |
Record name | 1736-70-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Trifluoromethyl)phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)phenylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 3-(trifluoromethyl)phenylthiourea derivatives interact with cancer cells to exert their cytotoxic effects?
A1: Research indicates that these derivatives induce cell death primarily through apoptosis, a programmed cell death mechanism. Specifically, they have been shown to trigger late-stage apoptosis in human colon cancer cell lines (SW480 and SW620) and leukemia K-562 cells [, ]. Additionally, these compounds demonstrate an ability to inhibit interleukin-6 (IL-6), a cytokine known to play a role in tumor growth and progression []. While the precise molecular targets remain under investigation, these findings suggest a multifaceted approach to combating cancer cell proliferation.
Q2: Do structural modifications of the this compound scaffold influence its activity against cancer cells?
A2: Yes, research has shown that the type of substituent attached to the thiourea core significantly impacts the compound's potency and selectivity. For instance, derivatives incorporating 3,4-dichloro- or 4-(trifluoromethyl)phenyl substituents exhibit significantly enhanced cytotoxicity against colon and prostate cancer cell lines compared to other analogs []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer activity of this class of compounds.
Q3: Beyond their direct effects on cancer cells, do this compound derivatives exhibit other notable biological activities?
A3: Interestingly, studies have shown that copper complexes of certain this compound derivatives possess potent antimicrobial properties []. These complexes demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, surpassing the efficacy of some current therapeutic agents. Mechanistically, they were found to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication []. This finding underscores the potential of this chemical class for combating infectious diseases, further broadening their therapeutic scope.
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